3-(4'-Chloro-3'-fluorobenZyloxy)phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4’-Chloro-3’-fluorobenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of both chloro and fluoro substituents on the benzyl group enhances its reactivity and selectivity in various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4’-chloro-3’-fluorobenzyloxy)phenylzinc bromide typically involves the reaction of 3-(4’-chloro-3’-fluorobenzyloxy)bromobenzene with zinc in the presence of a suitable catalyst. The reaction is carried out in tetrahydrofuran (THF) as the solvent, which stabilizes the organozinc intermediate. The general reaction conditions include:
Temperature: Room temperature to 50°C
Catalyst: Palladium or nickel-based catalysts
Reaction Time: 2-6 hours
Industrial Production Methods
In an industrial setting, the production of 3-(4’-chloro-3’-fluorobenzyloxy)phenylzinc bromide is scaled up using continuous flow reactors. This method ensures consistent quality and yield while minimizing the risk of side reactions. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
3-(4’-Chloro-3’-fluorobenzyloxy)phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, replacing halides or other leaving groups on aromatic rings.
Coupling Reactions: It is commonly used in cross-coupling reactions such as Negishi, Suzuki-Miyaura, and Stille couplings to form carbon-carbon bonds.
Addition Reactions: It can add to carbonyl compounds to form alcohols or other functional groups.
Common Reagents and Conditions
Reagents: Palladium or nickel catalysts, halide substrates, carbonyl compounds
Conditions: Mild to moderate temperatures (25-80°C), inert atmosphere (argon or nitrogen), THF or other polar aprotic solvents
Major Products
The major products formed from reactions involving 3-(4’-chloro-3’-fluorobenzyloxy)phenylzinc bromide include substituted aromatic compounds, biaryl compounds, and functionalized alcohols .
Scientific Research Applications
3-(4’-Chloro-3’-fluorobenzyloxy)phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Biology: Employed in the modification of biomolecules and the development of bioactive compounds.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals, polymers, and materials science
Mechanism of Action
The mechanism of action of 3-(4’-chloro-3’-fluorobenzyloxy)phenylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium or nickel catalysts, leading to the formation of carbon-carbon bonds. The molecular targets include halide substrates and carbonyl compounds, and the pathways involved are primarily cross-coupling and addition reactions .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-(3-fluorobenzyloxy)phenylboronic acid
- 3-Chloro-4-(3-fluorobenzyloxy)phenylmagnesium bromide
- 3-Chloro-4-(3-fluorobenzyloxy)phenylstannane
Uniqueness
Compared to similar compounds, 3-(4’-chloro-3’-fluorobenzyloxy)phenylzinc bromide offers unique advantages in terms of reactivity and selectivity. The presence of both chloro and fluoro substituents enhances its nucleophilicity and allows for more efficient cross-coupling reactions. Additionally, its stability in THF makes it a versatile reagent for various synthetic applications .
Properties
Molecular Formula |
C13H9BrClFOZn |
---|---|
Molecular Weight |
380.9 g/mol |
IUPAC Name |
bromozinc(1+);1-chloro-2-fluoro-4-(phenoxymethyl)benzene |
InChI |
InChI=1S/C13H9ClFO.BrH.Zn/c14-12-7-6-10(8-13(12)15)9-16-11-4-2-1-3-5-11;;/h1-2,4-8H,9H2;1H;/q-1;;+2/p-1 |
InChI Key |
HTDVKXVNFRROEZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=C[C-]=CC(=C1)OCC2=CC(=C(C=C2)Cl)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.